1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Overview
Description
1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound with the molecular formula C14H12N2O. It is a derivative of pyrrolopyridinone, featuring a benzyl group attached to the pyrrolopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrrolo[2,3-c]pyridin-7-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolopyridinones.
Scientific Research Applications
1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes[_{{{CITATION{{{_2{WO/2015/164480 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO3,4-c ....
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer[_{{{CITATION{{{_2{WO/2015/164480 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO3,4-c ....
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{WO/2015/164480 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO3,4-c .... For example, it may act as an inhibitor of BET proteins such as BRD2, BRD3, BRD4, and BRD-t, which play a role in gene regulation and cancer progression[{{{CITATION{{{_2{WO/2015/164480 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO3,4-c .... By binding to these proteins, the compound can modulate gene expression and potentially inhibit cancer cell growth.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine
Substituted pyrrolopyridinones
Substituted pyrazolopyridinones
Properties
IUPAC Name |
1-benzyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-13-12(6-8-15-14)7-9-16(13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUSQBYDXATKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60290-20-2 | |
Record name | 1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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